Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate is an organic compound with the molecular formula C14H16O5 It is a derivative of butyrate, featuring an acetoxyphenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the esterification of 4-(4-acetoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The acetoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxo group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound shares structural similarities but features a pyrrole ring instead of a butyrate backbone.
Cyanoacetohydrazides: These compounds are used in the synthesis of heterocyclic compounds and share some reactivity patterns with ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate.
Methyl (E)-3-(4-acetoxyphenyl)acrylate: This compound has a similar acetoxyphenyl group but differs in its acrylate structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-(4-acetyloxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-14(17)9-8-13(16)11-4-6-12(7-5-11)19-10(2)15/h4-7H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUQSYUCBAATBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645837 |
Source
|
Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-83-3 |
Source
|
Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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